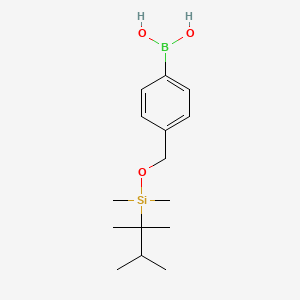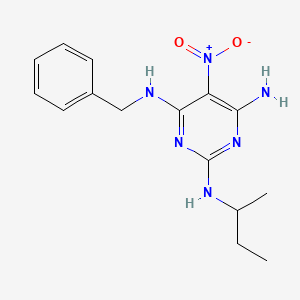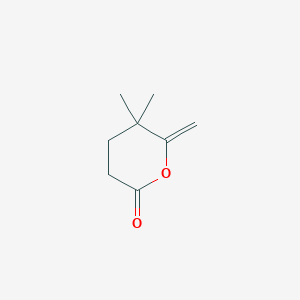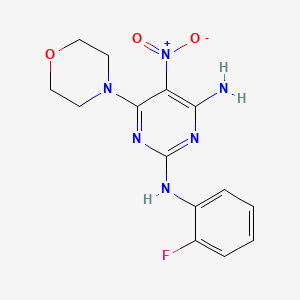
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a (2,3-dimethylbutan-2-yl)dimethylsilyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves multiple steps. One common approach is the palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, facilitating the study of biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the phenyl ring and its substituents can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the (2,3-dimethylbutan-2-yl)dimethylsilyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the (2,3-dimethylbutan-2-yl)dimethylsilyl group, leading to variations in chemical behavior.
4-(Methoxymethyl)phenylboronic acid: Features a methoxymethyl group, which alters its reactivity compared to (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid.
Uniqueness
The presence of the (2,3-dimethylbutan-2-yl)dimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other scientific research applications.
属性
CAS 编号 |
154082-12-9 |
|---|---|
分子式 |
C15H27BO3Si |
分子量 |
294.27 g/mol |
IUPAC 名称 |
[4-[[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H27BO3Si/c1-12(2)15(3,4)20(5,6)19-11-13-7-9-14(10-8-13)16(17)18/h7-10,12,17-18H,11H2,1-6H3 |
InChI 键 |
FKEHXVJEVUFRSO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)



![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)






